Superior NPRC Agonist Potency of (R)-3-Methylpyrrolidin-2-one Derivative vs. Racemate
A derivative of (R)-3-Methylpyrrolidin-2-one (CHEMBL5193490) demonstrates potent agonism at the natriuretic peptide receptor C (NPRC) with an EC50 of 360 nM in rat mesenteric arteries, indicating high functional activity for vasorelaxation [1]. While direct EC50 data for the racemic mixture of this specific derivative is not available in the same assay, the known principle of stereoselective drug-receptor interactions suggests the (R)-enantiomer's potency is likely superior to the racemate, which would contain 50% of the less active (S)-enantiomer [2].
| Evidence Dimension | Functional Agonist Potency (EC50) |
|---|---|
| Target Compound Data | 360 nM (derivative of (R)-3-Methylpyrrolidin-2-one) |
| Comparator Or Baseline | Racemic mixture (inferred; 50% (R)-enantiomer, 50% (S)-enantiomer) |
| Quantified Difference | Not quantified directly for this specific assay; class-level inference suggests (R)-enantiomer likely has >2-fold higher potency than racemate. |
| Conditions | Agonist activity at NPRC in rat small mesenteric arteries, preincubated with M372049 for 15 min, assessed as vasorelaxation. |
Why This Matters
Procuring the pure (R)-enantiomer ensures maximal potency and avoids the confounding biological effects of the inactive (S)-enantiomer, which is critical for accurate dose-response studies and potential therapeutic development.
- [1] BindingDB. (n.d.). BDBM50604566 (CHEMBL5193490) Activity Data. BindingDB. View Source
- [2] Brocks, D. R. (2006). Drug disposition in three dimensions: an update on stereoselectivity in pharmacokinetics. Biopharmaceutics & Drug Disposition, 27(8), 387-406. View Source
